molecular formula C3H2ClF4NO B1597163 2-Chlorotetrafluoropropanamide CAS No. 6066-47-3

2-Chlorotetrafluoropropanamide

Cat. No.: B1597163
CAS No.: 6066-47-3
M. Wt: 179.5 g/mol
InChI Key: UMFJSFJYSGJYFW-UHFFFAOYSA-N
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Description

2-Chlorotetrafluoropropanamide is an organofluorine compound with the molecular formula C3H2ClF4NO It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorotetrafluoropropanamide can be synthesized from ethyl 2-chlorotetrafluoropropionate. The synthesis involves a series of reactions, including halogenation and amide formation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotetrafluoropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized to produce various oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted amides, while reduction reactions can produce amines .

Scientific Research Applications

2-Chlorotetrafluoropropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorotetrafluoropropanamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins, altering their function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-2,3,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJSFJYSGJYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382112
Record name 2-Chlorotetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-47-3
Record name 2-Chloro-2,3,3,3-tetrafluoropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6066-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorotetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorotetrafluoropropanamide
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2-Chlorotetrafluoropropanamide
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